molecular formula C13H11Cl2NO3 B12436833 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid CAS No. 773125-55-6

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid

Cat. No.: B12436833
CAS No.: 773125-55-6
M. Wt: 300.13 g/mol
InChI Key: FJWMZWXCCYEGIP-UHFFFAOYSA-N
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Description

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid is a synthetic amino acid derivative featuring a furan ring substituted with a 2,4-dichlorophenyl group and an amino-propanoic acid side chain. This structure combines aromatic, electron-withdrawing substituents (chlorine atoms) with a polar amino acid moiety, making it a candidate for studying interactions with biological targets, particularly ion channels or enzymes influenced by halogenated aromatic systems. While direct pharmacological data are unavailable in the provided evidence, its structural analogs offer insights into structure-activity relationships (SAR) and physicochemical properties.

Properties

CAS No.

773125-55-6

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

3-amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11Cl2NO3/c14-7-1-2-8(9(15)5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H,17,18)

InChI Key

FJWMZWXCCYEGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Furan Core Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing the 2,4-dichlorophenyl group to the furan ring. This method employs palladium catalysts to facilitate bond formation between a boron-containing aryl group and a halogenated furan derivative.

Procedure :

  • Substrate Preparation : 5-Bromofuran-2-carbaldehyde (9 ) is reacted with (2,4-dichlorophenyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a mixed solvent system (e.g., dioxane/H₂O).
  • Coupling Reaction : The reaction proceeds at 80–100°C for 12–24 hours under inert conditions, yielding 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (10 ).
  • Oxidation : The aldehyde intermediate is oxidized to the corresponding carboxylic acid (11 ) using AgNO₃ in aqueous NH₃.

Optimization :

  • Catalysts such as Pd(OAc)₂ with SPhos ligand improve yields (up to 85%).
  • Microwave-assisted heating reduces reaction times by 50% compared to conventional methods.

Introduction of the Amino-Propanoic Acid Side Chain

The β-amino acid moiety is introduced via Michael addition or reductive amination. A common approach involves coupling the furan-carboxylic acid intermediate with a protected β-amino alanine derivative.

Procedure :

  • Amide Formation : The carboxylic acid (11 ) is activated using HATU or EDCI and coupled with tert-butyl (3-amino-2-oxopropyl)carbamate in DMF.
  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) to yield the free amine.
  • Hydrolysis : The ester intermediate is hydrolyzed using NaOH or LiOH in THF/H₂O to generate the propanoic acid functionality.

Key Data :

Step Reagents/Conditions Yield (%) Source
Amide coupling HATU, DIPEA, DMF, 25°C, 6h 78–85
Deprotection TFA/DCM (1:1), 0°C → 25°C, 2h 92
Ester hydrolysis 2M NaOH, THF/H₂O (3:1), 12h 89

Alternative Route: Multi-Component Reactions (MCRs)

MCRs offer a streamlined approach by combining furan precursors, amines, and carbonyl compounds in a single pot. For example, InCl₃-catalyzed reactions in ethanol/water mixtures enable efficient assembly of the target molecule.

Procedure :

  • Reaction Setup : 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde, malononitrile, and ammonium acetate are combined in 50% EtOH.
  • Catalysis : InCl₃ (20 mol%) is added, and the mixture is irradiated under ultrasound (40°C, 20 min).
  • Isolation : The product precipitates upon cooling and is purified via recrystallization.

Advantages :

  • Yield : 88–95%.
  • Scalability : Continuous flow reactors enhance throughput for industrial applications.

Industrial-Scale Production Techniques

For large-scale synthesis, Friedel-Crafts alkylation and continuous flow processes are prioritized to improve efficiency and reduce costs.

Key Modifications :

  • Solvent Systems : Switch from DMF to cyclopentyl methyl ether (CPME) for greener chemistry.
  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic supports enable recyclability (5 cycles without loss of activity).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Source
Suzuki-Miyaura High regioselectivity Requires expensive catalysts 78–85
MCRs One-pot, rapid Limited substrate scope 88–95
Industrial alkylation Cost-effective at scale Lower purity 65–72

Purity and Characterization

Final products are validated via:

  • HPLC : Purity >98%.
  • Spectroscopy : ¹H NMR (δ 7.45–7.55 ppm for dichlorophenyl; δ 6.35–6.50 ppm for furan protons).
  • Mass Spec : [M+H]⁺ at m/z 299.15.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogs

Compound Name Substituent on Aromatic Ring Heterocycle Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 2,4-Dichlorophenyl Furan Not provided Not provided Reference compound for comparison
3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propionic acid amide 3-Chlorophenyl Furan C₁₃H₁₃N₂O₂Cl 264.71 Available as an amide derivative; consult for pricing and purity
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid 2,4-Dichlorophenyl (no furan) None Not provided Not provided Lacks furan ring; (S)-enantiomer configuration
3-Amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid Hydroxymethyl Furan C₈H₁₁NO₄ 185.18 Discontinued; hydroxymethyl group reduces lipophilicity
3-[5-(2-Fluorophenyl)-2-furyl]propanoic Acid 2-Fluorophenyl Furan C₁₃H₁₁FO₃ 234.22 Propanoic acid without amino group; fluorine substituent
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid 2,4-Dichlorophenyl Oxazole Not provided Not provided Oxazole replaces furan; available in 250 mg and 1 g quantities
3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid 2-Trifluoromethylphenyl Furan C₁₄H₁₂F₃NO₃ 299.25 Trifluoromethyl group enhances lipophilicity and metabolic stability

Substituent Effects on Aromatic Rings

  • Halogen Position : The target compound’s 2,4-dichlorophenyl group provides steric bulk and strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins compared to analogs like the 3-chlorophenyl () or 2-fluorophenyl () derivatives. The ortho and para chlorine positions likely influence resonance stabilization and dipole interactions.
  • Electron-Withdrawing vs. Conversely, the hydroxymethyl group in increases hydrophilicity but may reduce membrane permeability.

Heterocycle Modifications

  • Furan vs. Oxazole : The oxazole-containing analog () replaces furan’s oxygen with a nitrogen atom, increasing aromatic heterocycle electronegativity. This change could alter hydrogen-bonding capacity and π-π stacking interactions in biological systems.
  • Amino Acid Side Chain: The presence of an amino group in the propanoic acid chain (target compound, ) introduces a basic center, affecting solubility and ionization at physiological pH. Analogs lacking this group (e.g., ) may exhibit reduced interaction with charged residues in target proteins.

Biological Activity

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid (CAS: 773125-55-6) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11Cl2NO3
  • Molar Mass : 300.14 g/mol
  • Synonyms : RARECHEM AL BL 0730, β-amino-5-(2,4-dichlorophenyl)-3-Amino-3-(5-(2,4-dichlorophenyl)furan-2-yl)propanoic acid

The compound features a furan ring substituted with a dichlorophenyl group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions demonstrate enhanced activity against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa .

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Compound AE. coli158
Compound BS. aureus2010
Compound CP. aeruginosa1812

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, a study reported an IC50 value of approximately 0.13 µM against human leukemia cells (CEM), indicating potent cytotoxicity compared to other compounds in the series .

The proposed mechanisms behind the biological activity of this compound include:

  • DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to cytotoxic effects in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study focused on synthesizing peptide conjugates derived from amino acids showed that modifications to the phenyl nucleus significantly affected antimicrobial activity .
  • Cytotoxicity Evaluation : A comparative analysis of various conjugates revealed that those containing halogenated phenyl groups exhibited enhanced cytotoxicity against cancer cell lines .
  • Antioxidant Effects : Research indicated that certain derivatives showed superior antioxidant effects compared to their parent compounds, suggesting potential applications in treating oxidative stress-related conditions .

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